molecular formula C9H11NS B7722278 3,4-dihydro-1H-2-benzothiopyran-4-amine

3,4-dihydro-1H-2-benzothiopyran-4-amine

Cat. No.: B7722278
M. Wt: 165.26 g/mol
InChI Key: KXDJNGZVNLZVDB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzothiopyran-4-amine is a benzothiopyran derivative featuring an amine functional group, which serves as a valuable scaffold in organic synthesis and medicinal chemistry research. The core structure is characterized by a partially hydrogenated thiopyran ring fused to a benzene ring, offering a three-dimensional architecture that is of significant interest in drug discovery. While specific pharmacological data for this exact compound is limited, research into structurally related 3,4-dihydro-1,2,4-benzotriazines highlights the potential of such frameworks. These related compounds have demonstrated a range of promising biological activities in scientific studies, including nanomolar affinity for sigma receptors—a target for neurodegenerative and proliferative pathologies—as well as antihypertensive, anti-inflammatory, and diuretic effects . The presence of the amine group makes this compound a prime candidate for further exploration and derivatization, particularly in the development of novel bioactive molecules and as a building block for more complex chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJNGZVNLZVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Oximation Reaction

The synthesis begins with the conversion of 2,3-dihydro-4H-thiochromen-4-one to its oxime derivative. In a representative procedure, 13.0 g of 2,3-dihydro-4H-thiochromen-4-one reacts with 7.93 g of o-methylhydroxylamine hydrochloride in pyridine (30 mL) at room temperature for 4 hours. The oxime intermediate is extracted with ethyl acetate, washed with 1N HCl and brine, and dried over magnesium sulfate. This step avoids purification, proceeding directly to the reduction phase.

Borane-THF Reduction

The oxime is reduced using borane-THF (200 mL of 1M solution) in tetrahydrofuran (THF) at 0°C, followed by reflux at 90°C for 3 hours. Quenching with ice and 1N HCl (300 mL) facilitates hydrolysis, yielding the crude amine. Basification with 8N NaOH and subsequent extraction with ethyl acetate isolates the free base, which is converted to the hydrochloride salt using 4N HCl in ethyl acetate. The final product, 3,4-dihydro-2H-thiochromen-4-amine hydrochloride, is obtained in unquantified yield but validated via 1H^1H-NMR (DMSO-d6): δ 2.12–2.27 (1H, m), 2.36–2.48 (1H, m), 2.96–3.29 (2H, m), 4.52 (1H, d), 7.09–7.31 (3H, m), 7.53 (1H, d), 8.66 (3H, s).

Curtius Rearrangement via Acyl Azide Intermediate

Carboxylic Acid to Acyl Azide

An alternative route starts with 3,4-dihydro-7,8-dimethoxy-1(2H)-benzothiopyran-3-carboxylic acid. Reacting 9.5 g of the acid with diphenylphosphorylazide (8.9 mL) and triethylamine (5.72 mL) in t-butanol (60 mL) under reflux for 19 hours forms an acyl azide intermediate. Infrared monitoring confirms isocyanate formation (2254 cm1^{-1}).

Hydrolysis to Amine Hydrochloride

The acyl azide is hydrolyzed in ethyl acetate saturated with HCl, yielding 3,4-dihydro-7,8-dimethoxy-1(2H)-benzothiopyran-3-amine hydrochloride (63%). 1H^1H-NMR (DMSO-d6) reveals δ 8.45 (bs, 3H), 6.87–6.78 (2H, d), 3.87–3.79 (6H, s), 3.70–3.56 (1H, m), and 3.22–2.79 (4H, m). Methoxy substituents enhance solubility but necessitate additional steps for deprotection in non-methoxy variants.

Grignard and Organolithium Approaches

Cyclization with Thionyl Chloride

A patent describes cyclizing benzylthiophenylacetic acid using thionyl chloride in benzene under reflux to form benzylthiophenylacetyl chloride. Subsequent treatment with stannic chloride at 0°C yields 3-phenyl-4-isothiochromanone. While this method targets phenyl-substituted derivatives, adapting the protocol by omitting phenyl groups could yield the parent benzothiopyran structure.

Organometallic Additions

Reacting 3-phenyl-4-isothiochromanone with Grignard reagents (e.g., RMgHal) or organolithium compounds (RLi) in tetrahydrofuran introduces alkyl/aryl groups at the 4-position. For the unsubstituted amine, ammonia or ammonium chloride could theoretically replace these reagents, though this modification remains unreported in the literature.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodKey ReactantsConditionsYield
Oximation/Borane2,3-Dihydro-4H-thiochromen-4-one90°C, 3 hrN/A
Curtius RearrangementCarboxylic acid, diphenylphosphorylazideReflux, 19 hr63%
GrignardBenzylthiophenylacetic acid, RLi0°C to refluxN/A

The Curtius rearrangement offers superior yield quantification (63%) and scalability, whereas the borane method lacks yield data but provides straightforward isolation. Grignard approaches remain speculative for the target amine but are viable for substituted analogs.

Analytical Characterization

Both 1H^1H-NMR and IR spectroscopy are critical for validating intermediates and final products. Methoxy-substituted derivatives exhibit distinct aromatic proton splitting (δ 6.61–6.87), while parent structures show broader multiplet signals (δ 2.12–3.29).

Challenges and Optimization Opportunities

Byproduct Formation

Borane reductions risk over-reduction or side reactions with sensitive functional groups. Substituting borane with milder reductants like sodium cyanoborohydride could improve selectivity.

Solvent Systems

Pyridine in the oximation step poses toxicity concerns. Replacing it with DMF or acetonitrile may enhance safety without compromising reactivity.

Deprotection Strategies

Methoxy groups in the Curtius route necessitate post-synthetic deprotection (e.g., BBr3), adding complexity. One-pot deprotection during hydrolysis could streamline synthesis.

Scientific Research Applications

3,4-Dihydro-1H-2-benzothiopyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiopyran Core

8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine (C₉H₁₀FNS)
  • Substituent : Fluorine at C6.
  • Molecular Weight : 183.25 g/mol .
  • The SMILES string (C1CSC2=C(C1N)C=CC=C2F) highlights the fluorine’s position on the aromatic ring .
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine (C₉H₁₀BrNS)
  • Substituent : Bromine at C4.
  • Molecular Weight : 244.15 g/mol .
  • Its higher molecular weight may reduce solubility but could be advantageous in radiopharmaceutical applications as a leaving group .
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine (C₁₀H₁₃NS)
  • Substituent : Methyl at C5.
  • Molecular Weight : 179.28 g/mol .
  • Properties : The methyl group enhances lipophilicity, improving membrane permeability. However, it introduces additional hazards (e.g., H318 for eye damage) due to altered reactivity .
3,4-Dihydro-1H-2-benzothiopyran-4-amine 2,2-dioxide (C₉H₁₂ClNO₂S)
  • Substituent : Sulfone (S,S-dioxide).
  • Molecular Weight : 233.72 g/mol .

Comparison Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound None C₉H₁₁NS 165.26 Parent compound; moderate hazards (H302, H315) .
8-Fluoro derivative F at C8 C₉H₁₀FNS 183.25 Enhanced electronegativity; improved metabolic stability .
6-Bromo derivative Br at C6 C₉H₁₀BrNS 244.15 Bulky substituent; radiopharmaceutical potential .
6-Methyl derivative CH₃ at C6 C₁₀H₁₃NS 179.28 Increased lipophilicity; higher hazards (H318, H335) .
Sulfone derivative S,S-dioxide C₉H₁₂ClNO₂S 233.72 Higher polarity; modified pharmacokinetics .

Benzopyran vs. Benzothiopyran Analogs

Benzopyran derivatives (e.g., (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, C₁₁H₁₆ClNO) replace sulfur with oxygen, altering electronic properties. Ethyl substituents further enhance lipophilicity .

Biological Activity

3,4-Dihydro-1H-2-benzothiopyran-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiopyran ring with an amine group at the 4-position, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Effects

One of the most promising areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including HeLa cells. The lowest observed IC50 value was reported at approximately 10.46±0.82μM10.46\pm 0.82\,\mu M for specific derivatives . These findings indicate that modifications to the compound can enhance its selectivity and potency against cancer cells.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition could lead to potential antidiabetic effects by slowing down glucose absorption .
  • DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, affecting replication and transcription processes. This property is vital for its anticancer activity as it can induce apoptosis in malignant cells .
  • Receptor Modulation : The amine group allows for hydrogen bonding with biological molecules, influencing receptor activity and downstream signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

StudyFindings
Cytotoxicity Assay Demonstrated significant cytotoxicity against HeLa cells with an IC50 of 10.46±0.82μM10.46\pm 0.82\,\mu M .
α-glucosidase Inhibition Compounds derived from 3,4-dihydro-1H-2-benzothiopyran exhibited inhibition values of 52.54±0.09μM52.54\pm 0.09\,\mu M for enzyme α-glucosidase .
Molecular Docking Studies Indicated favorable binding interactions with target enzymes and receptors, supporting the structure-activity relationship (SAR) analysis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound further, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
IsothiochromanSimilar structure; lacks amine groupDifferent reactivity profile
ThioisochromanStructural isomer; varying substitution patternsDistinct biological activities
6-Bromo DerivativeContains bromine; enhances reactivityPotentially increased biological activity due to halogen substitution

Q & A

Q. What are the optimal synthetic routes for 3,4-dihydro-1H-2-benzothiopyran-4-amine, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves cyclization of thiochromene precursors followed by amine functionalization. Key steps include:

  • Cyclization : Use sulfur-containing precursors (e.g., thioketones or thiols) under acidic or basic conditions to form the benzothiopyran core .
  • Amine Introduction : Reductive amination or nucleophilic substitution with ammonia/amine derivatives, optimized via pH control (pH 7–9) and temperature (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Yields >80% are achievable with stoichiometric catalyst ratios (e.g., Pd/C for hydrogenation) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ring substitution patterns and amine proton environments (δ 1.5–2.5 ppm for dihydro protons; δ 3.0–3.5 ppm for amine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C9_9H11_{11}NS for the base structure) and detects isotopic sulfur signatures .
  • X-ray Crystallography : Resolves stereochemistry of the dihydro ring and amine orientation, critical for studying enantiomer-specific activity .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

Methodological Answer:

  • Solubility : Low aqueous solubility (logP ~2.5) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays. Hydrochloride salt derivatives improve water solubility (e.g., 10–20 mM in PBS) .
  • Stability : Degradation under UV light or oxidative conditions requires storage in amber vials at –20°C with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .

Advanced Research Questions

Q. What strategies are recommended for evaluating biological activity, such as receptor binding or enzyme inhibition?

Methodological Answer:

  • Binding Assays : Radiolabeled ligand displacement (e.g., 3^3H-labeled analogs) or surface plasmon resonance (SPR) quantify affinity for targets like GPCRs or ion channels .
  • Cellular Assays : Dose-response curves (IC50_{50}) in cell lines (e.g., HEK293 for cytotoxicity) with controls for off-target effects (e.g., siRNA knockdown) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, 1–2 hours) with LC-MS/MS to track metabolite formation .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide derivative design?

Methodological Answer:

  • QSAR Modeling : Train models on analogs (e.g., fluorinated or methoxy-substituted derivatives) to predict logP, bioavailability, and toxicity .
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with active sites (e.g., serotonin receptors). Prioritize derivatives with ΔG < –8 kcal/mol .

Q. How should researchers address contradictions in reported bioactivity data for structural analogs?

Methodological Answer:

  • Comparative Studies : Replicate assays under standardized conditions (e.g., same cell line, passage number, and assay buffer) .
  • Meta-Analysis : Pool data from analogs (e.g., 8-fluoro or 6-ethyl derivatives) to identify trends in substituent effects .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., SPR + fluorescence polarization) to rule out assay artifacts .

Q. What methodologies are effective for resolving enantiomers of chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers (resolution >1.5) .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards for absolute configuration determination .

Q. How can stability under varying pH and temperature conditions be systematically studied?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours, 25°C) or heat (40–60°C) and monitor degradation via HPLC .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using Arrhenius equations for shelf-life prediction .

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